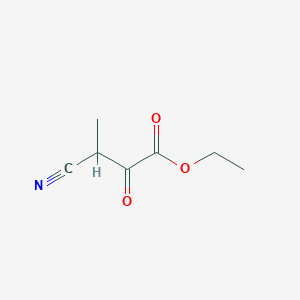
Ethyl 3-cyano-3-methyl-2-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-cyano-3-methyl-2-oxopropanoate is a chemical compound with the CAS Number: 524729-53-1 . Its molecular weight is 155.15 and its IUPAC name is ethyl 3-cyano-2-oxobutanoate . The compound is stored in dry conditions at room temperature . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NO3/c1-3-11-7(10)6(9)5(2)4-8/h5H,3H2,1-2H3 . The InChI key is DOHIIYWAVNJMJZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 155.15 . It is stored in dry conditions at room temperature .Aplicaciones Científicas De Investigación
Ethylene Perception Inhibition
Research on ethylene perception inhibitors like 1-methylcyclopropene (1-MCP) has significantly advanced our understanding of ethylene's role in the ripening and senescence of fruits and vegetables. 1-MCP's commercialization has led to its rapid adoption in the apple industry, demonstrating its potential to maintain product quality. This inhibitor is crucial for exploring ethylene's role further and potentially improving the shelf life and quality of various agricultural products (Watkins, 2006).
Catalytic Activities in Organic Synthesis
Poly(3,4-ethylenedioxythiophene) has been utilized to immobilize metal particle catalysts and reagents, showcasing catalytic activities in the hydrogenation of nitrophenol and the electro-oxidation of methanol, formic acid, and borohydride. Such systems highlight the potential of ethyl 3-cyano-3-methyl-2-oxopropanoate derivatives in facilitating various organic transformations, contributing to the development of new, efficient catalytic processes (Sivakumar & Phani, 2011).
Synthesis of Substituted Esters
The synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates from ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate illustrates the versatility of this compound in organic synthesis. This approach highlights its utility in creating complex organic molecules, potentially useful in the synthesis of pharmaceuticals and other valuable chemical compounds (Larionova et al., 2013).
Inhibiting Ethylene Responses in Plants
Recent discoveries have identified organic molecules capable of blocking the ethylene receptor, offering insights into ethylene's physiological role in plants. Compounds like cyclopropenes have shown promise in binding to the ethylene receptor, preventing ethylene's physiological action and offering potential commercial applications in extending the shelf life of fruits, vegetables, and cut flowers (Sisler & Serek, 1997).
Drug Development and Metabolite Profiling
Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a novel molecule with potent acetylcholinesterase inhibition properties, underscores the significance of this compound derivatives in medicinal chemistry. The development of analytical methods for quantitative measurement and in vitro metabolite profiling of such molecules is crucial for advancing drug discovery and development (Nemani et al., 2018).
Safety and Hazards
The safety information for Ethyl 3-cyano-3-methyl-2-oxopropanoate indicates that it has the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302-H312-H315-H319-H332-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Propiedades
IUPAC Name |
ethyl 3-cyano-2-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-11-7(10)6(9)5(2)4-8/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHIIYWAVNJMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
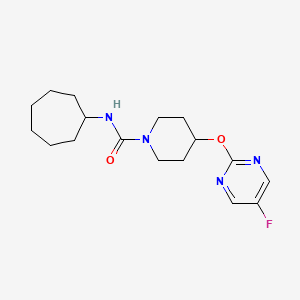
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2839145.png)
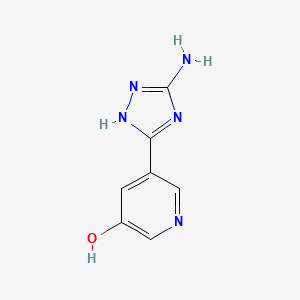
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2839149.png)
![(Z)-2-(3-fluorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2839151.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2839152.png)
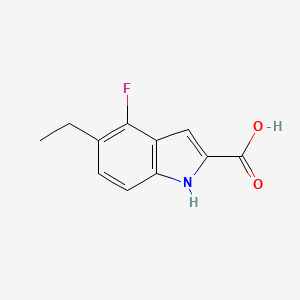
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2839158.png)
![3-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839159.png)
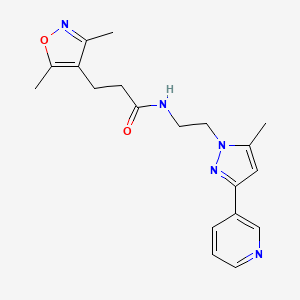
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-chlorophenyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2839162.png)
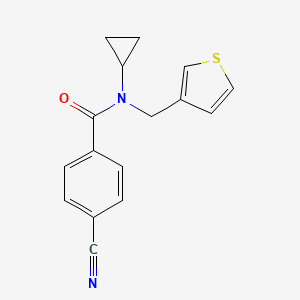
![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid](/img/structure/B2839165.png)
![N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2839166.png)
